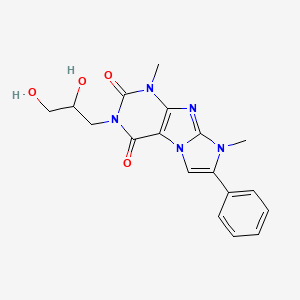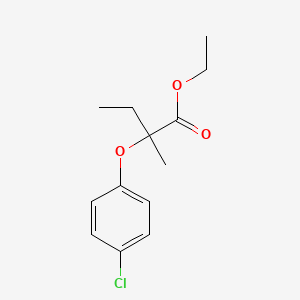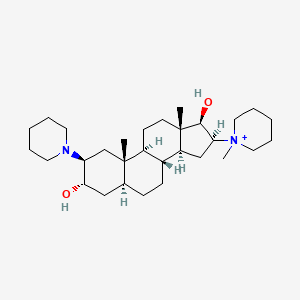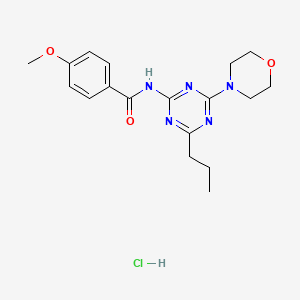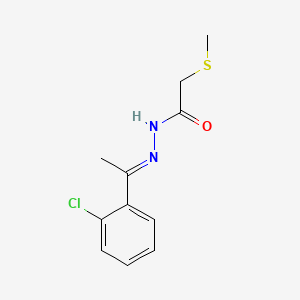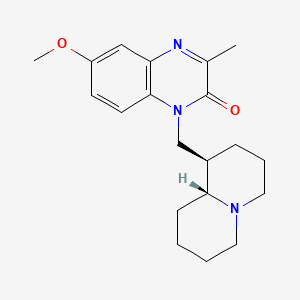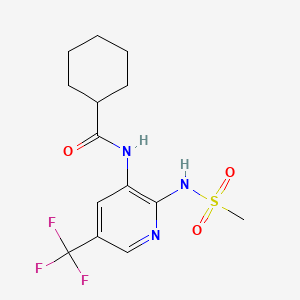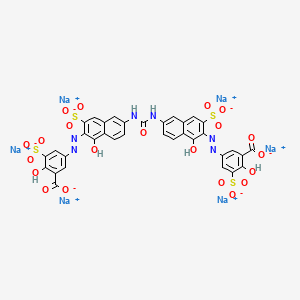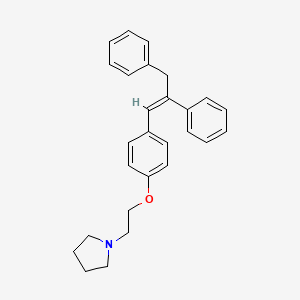
Isatide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Isatide can be synthesized through several methods. One common synthetic route involves the N-acylation of isatin using 2-diazo-1,2-diphenylethanone as an acylating agent. This reaction is carried out in dry benzene, resulting in the formation of N-(diphenylacyl)isatin . Another method involves the conversion of isatin to sodium this compound using sodium hydride in toluene under reflux conditions, followed by subsequent reactions with various reagents .
Chemical Reactions Analysis
Isatide undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidative [3 + 2] annulation reactions with enals, catalyzed by N-heterocyclic carbenes, to form spirocyclic oxindole-g-lactones . Common reagents used in these reactions include potassium permanganate, formaldehyde, and various oxidizing agents . The major products formed from these reactions are often complex heterocyclic compounds with potential biological activities.
Scientific Research Applications
Isatide has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of diverse biologically important compounds, including complex heterocycles . In biology and medicine, this compound and its derivatives have been studied for their neurophysiological and neuropharmacological effects, including their potential as monoamine oxidase inhibitors . Additionally, this compound has been used in the development of chemiluminescence methods for the determination of indole derivatives in biological samples .
Mechanism of Action
The mechanism of action of isatide involves its interaction with various molecular targets and pathways. For example, as a monoamine oxidase inhibitor, this compound can inhibit the activity of monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and dopamine . This mechanism is believed to contribute to its neuropharmacological effects, including its potential use in the treatment of neurological disorders.
Comparison with Similar Compounds
Isatide is structurally similar to other indole derivatives, such as indole-2,3-dione (isatin) and indole-3-acetic acid. its unique structure, characterized by the presence of two hydroxyl groups and a biindoline core, distinguishes it from these compounds . This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities. Other similar compounds include oxindole and various isatin derivatives .
Is there anything specific you would like to know more about?
Properties
CAS No. |
464-73-3 |
|---|---|
Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
3-hydroxy-3-(3-hydroxy-2-oxo-1H-indol-3-yl)-1H-indol-2-one |
InChI |
InChI=1S/C16H12N2O4/c19-13-15(21,9-5-1-3-7-11(9)17-13)16(22)10-6-2-4-8-12(10)18-14(16)20/h1-8,21-22H,(H,17,19)(H,18,20) |
InChI Key |
FGKCCLBCLJFYDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)(C3(C4=CC=CC=C4NC3=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



